![molecular formula C15H23NO4S B279045 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, also known as PMSF, is a potent serine protease inhibitor that is widely used in biochemical and physiological research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. PMSF is commonly used to inhibit proteolytic enzymes in cell lysates, purified proteins, and tissue extracts.
作用機序
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is a potent irreversible inhibitor of serine proteases. It works by forming a covalent bond with the active site serine residue of the protease, thereby blocking its activity. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is particularly effective against trypsin-like serine proteases, which have a highly conserved serine residue in their active site.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proteolytic activity of a number of enzymes involved in signal transduction pathways, including protein kinase C and phospholipase C. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has also been shown to inhibit the activity of the proteasome, a large protein complex involved in the degradation of intracellular proteins. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine has been shown to induce apoptosis in a number of cell types, including cancer cells.
実験室実験の利点と制限
One of the main advantages of 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is its broad-spectrum protease inhibition. It is effective against a wide range of serine proteases, making it a useful tool for researchers studying proteolytic enzymes. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also relatively stable and can be stored for extended periods of time at room temperature. However, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is not effective against all types of proteases, and it can also inhibit other enzymes such as esterases and lipases. In addition, 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be toxic to cells at high concentrations, and its use should be carefully monitored.
将来の方向性
There are a number of future directions for research on 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. Another area of interest is the development of new methods for protease inhibition, such as the use of small molecule inhibitors or RNA interference. Finally, there is a need for further research on the physiological and pathological roles of proteases and their inhibitors, including 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine, in various disease states.
合成法
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine can be synthesized by reacting 4-propoxybenzenesulfonyl chloride with morpholine in the presence of a tertiary amine catalyst. The resulting product is then treated with 2,6-dimethylphenol to yield 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
科学的研究の応用
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is widely used in biochemical and physiological research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is also used to inhibit proteases in cell lysates, purified proteins, and tissue extracts. 2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine is often used in conjunction with other protease inhibitors such as EDTA and aprotinin to provide broad-spectrum protease inhibition.
特性
製品名 |
2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine |
|---|---|
分子式 |
C15H23NO4S |
分子量 |
313.4 g/mol |
IUPAC名 |
2,6-dimethyl-4-(4-propoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C15H23NO4S/c1-4-9-19-14-5-7-15(8-6-14)21(17,18)16-10-12(2)20-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3 |
InChIキー |
BUMAJRUTBJTDPP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
正規SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
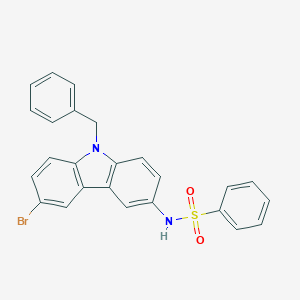
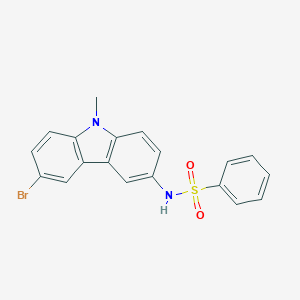
![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
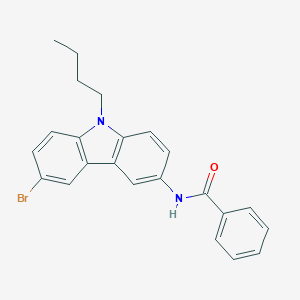
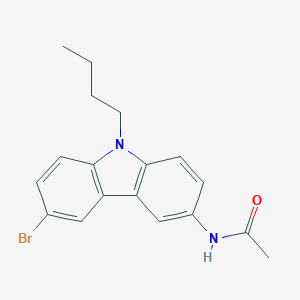
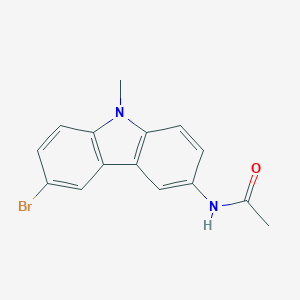
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)